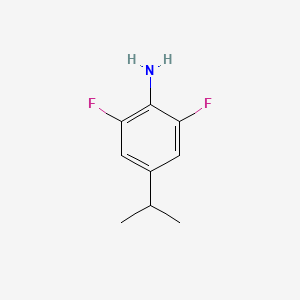

2,6-Difluoro-4-(propan-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2,6-difluoro-4-propan-2-ylaniline |

InChI |

InChI=1S/C9H11F2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 |

InChI Key |

LBHAEZGJMUWOBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)F)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Difluoro 4 Propan 2 Yl Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2,6-Difluoro-4-(propan-2-yl)aniline (B6179791), several logical disconnections can be proposed based on its structure.

The primary disconnections for the target molecule are:

C-N Bond: The bond between the aromatic ring and the nitrogen of the amine group is a common disconnection point. This suggests that the final step could be the reduction of a corresponding nitro compound, 2,6-difluoro-4-isopropyl-1-nitrobenzene. This is a widely used and reliable method for aniline (B41778) synthesis. amazonaws.com

C-C (isopropyl) Bond: The bond connecting the isopropyl group to the aromatic ring can be disconnected. This points towards a Friedel-Crafts alkylation reaction, where 2,6-difluoroaniline (B139000) is reacted with an isopropylating agent. wikipedia.org

C-F Bonds: Disconnecting the carbon-fluorine bonds suggests a synthesis starting from 4-isopropylaniline, which would then undergo a regioselective fluorination step. numberanalytics.com

These disconnections form the basis for the main synthetic strategies discussed in the following sections.

Synthesis from Pre-functionalized Aromatic Precursors

Building the target molecule from precursors that already contain some of the required functional groups is a common and effective approach.

Approaches Involving Halogenated Aniline Derivatives

Another approach involves starting with 1,2,3-trichlorobenzene (B84244). A sequence of partial fluorine exchange, selective reduction, and amination can yield 2,6-difluoroaniline. google.comgoogle.com This product would then require the introduction of the isopropyl group at the 4-position.

Reductive Pathways from Nitro-Substituted Anilines

A robust and frequently employed method for the synthesis of anilines is the reduction of the corresponding nitroarene. organic-chemistry.org In this pathway, the key intermediate is 1,3-difluoro-5-isopropyl-2-nitrobenzene . The final step is the reduction of the nitro group to an amine.

This reduction can be achieved through various methods, most notably catalytic hydrogenation. mdpi.comlboro.ac.uk This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. mdpi.com The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups on the molecule. commonorganicchemistry.com

| Catalyst | Reducing Agent | Conditions | Notes |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Typically room temperature and atmospheric or slightly elevated pressure. | Highly efficient, but can sometimes cause dehalogenation, which would be undesirable in this synthesis. commonorganicchemistry.com |

| Raney Nickel | Hydrogen (H₂) | Often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com | A suitable alternative to Pd/C for substrates containing sensitive halogen atoms. |

| Iron (Fe) | Acid (e.g., Acetic Acid) | Mild conditions. | Offers good chemoselectivity, reducing the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acid | Mild conditions. | Another classic method for selective nitro group reduction. commonorganicchemistry.com |

The general reaction pathway involves two main routes: one where the nitro compound is directly reduced to a nitroso compound, then to a hydroxylamine, and finally to the aniline, and a second pathway involving the formation of azo and azoxy intermediates. mdpi.com

Direct Functionalization and Alkylation Strategies

These strategies involve introducing the key functional groups directly onto a simpler aromatic core.

Regioselective Fluorination of Anilines

This approach begins with 4-isopropylaniline as the starting material and aims to introduce two fluorine atoms at the 2- and 6-positions. The introduction of fluorine into an aromatic ring requires specialized reagents and careful control of reaction conditions to achieve the desired regioselectivity. numberanalytics.com

Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for this type of transformation. The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. numberanalytics.com The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The isopropyl group is a weaker activating group and is also ortho-, para-directing. In 4-isopropylaniline, the positions ortho to the powerful amino group (positions 2 and 6) are highly activated, making them the most likely sites for electrophilic attack. This inherent directing effect could potentially be harnessed to achieve the desired 2,6-difluorination. However, controlling the reaction to prevent over-fluorination or side reactions would be critical.

Advanced Catalytic Methods for Formation of this compound

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis and organocatalysis represent the forefront of these advanced synthetic tools.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an amine with an aryl halide or triflate. To synthesize this compound via this method, a suitable precursor such as 4-bromo-2,6-difluoro-1-isopropylbenzene would be required. This aryl bromide could then be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the target aniline.

The general reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Figure 3: Retrosynthetic analysis for the synthesis of this compound via Buchwald-Hartwig amination.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and often more environmentally benign alternative to metal-based catalysis. While specific organocatalytic methods for the direct synthesis of this compound are not well-documented, general principles of organocatalysis could be applied. For instance, an organocatalytic Friedel-Crafts type alkylation could potentially be developed using a chiral Brønsted acid or a Lewis base catalyst to activate the electrophile or the aniline substrate, respectively. Such an approach could offer the advantage of enantioselectivity if a chiral catalyst is employed, although for the achiral target molecule, this is not a primary concern. The development of a specific organocatalytic route for this transformation remains an area for future research.

Optimization of Synthetic Pathways and Process Intensification

The economic viability and environmental impact of a chemical synthesis are largely determined by the efficiency of the process. Therefore, the optimization of reaction conditions is a critical aspect of synthetic chemistry.

Reaction Condition Tuning for Yield and Selectivity

For any of the proposed synthetic routes, a systematic optimization of various reaction parameters would be necessary to maximize the yield of this compound and minimize the formation of byproducts.

For the Friedel-Crafts alkylation , key parameters to optimize include the choice of Lewis acid catalyst, the nature of the isopropylating agent, the reaction temperature, and the solvent. A screening of different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and their stoichiometry would be crucial. The temperature can influence the regioselectivity and the extent of polyalkylation, a common side reaction in Friedel-Crafts chemistry.

The following table illustrates a hypothetical optimization study for the Friedel-Crafts isopropylation of 2,6-difluoroaniline.

| Entry | Lewis Acid (equiv.) | Isopropylating Agent | Temperature (°C) | Solvent | Yield (%) |

| 1 | AlCl₃ (1.1) | Isopropyl chloride | 25 | Dichloromethane | 45 |

| 2 | AlCl₃ (1.1) | Isopropyl bromide | 25 | Dichloromethane | 55 |

| 3 | FeCl₃ (1.1) | Isopropyl bromide | 25 | Dichloromethane | 30 |

| 4 | AlCl₃ (1.1) | Isopropyl bromide | 0 | Dichloromethane | 65 |

| 5 | AlCl₃ (0.5) | Isopropyl bromide | 0 | Dichloromethane | 50 |

This table is for illustrative purposes and does not represent actual experimental data.

For the reductive amination pathway, the choice of reducing agent, the pH of the reaction medium, and the stoichiometry of the reactants are critical. The pH is particularly important as the formation of the iminium ion intermediate is typically favored under mildly acidic conditions.

An example of an optimization table for the reductive amination is shown below.

| Entry | Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |

| 1 | NaBH₃CN | Methanol | 6-7 | 25 | 70 |

| 2 | NaBH(OAc)₃ | Dichloromethane | N/A | 25 | 75 |

| 3 | NaBH₄ | Methanol | 8-9 | 25 | 50 |

| 4 | NaBH(OAc)₃ | Dichloromethane | N/A | 0 | 80 |

| 5 | NaBH(OAc)₃ | Tetrahydrofuran | N/A | 25 | 68 |

This table is for illustrative purposes and does not represent actual experimental data.

For the Buchwald-Hartwig amination , the optimization would focus on the palladium precursor, the phosphine ligand, the base, and the solvent. The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle.

A potential optimization table for this reaction is provided below.

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | 100 | 90 |

| 4 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 75 |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 82 |

This table is for illustrative purposes and does not represent actual experimental data.

Through such systematic optimization studies, a robust and efficient process for the synthesis of this compound can be developed, ensuring high purity and yield of the final product.

Mechanistic Investigations of Formation Pathways

A direct, single-step synthesis of this compound is not readily achievable due to the electronic properties of the starting materials and the regioselectivity of common electrophilic aromatic substitution reactions. Therefore, a multi-step pathway is generally proposed, commencing with the commercially available 2,6-difluoroaniline. The key transformations involve the introduction of a functional group at the 4-position, followed by the installation of the isopropyl group.

Pathway 1: Bromination followed by Cross-Coupling

A plausible and widely applicable synthetic route involves the initial bromination of 2,6-difluoroaniline to yield 4-bromo-2,6-difluoroaniline (B33399). This intermediate then undergoes a cross-coupling reaction to introduce the isopropyl moiety.

Step 1: Electrophilic Bromination of 2,6-Difluoroaniline

The bromination of 2,6-difluoroaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and is ortho, para-directing. However, in 2,6-difluoroaniline, the ortho positions are blocked by fluorine atoms. Consequently, the incoming electrophile is directed to the para position.

The reaction is typically carried out using molecular bromine (Br₂) in a solvent like acetic acid. chemicalbook.com The mechanism proceeds as follows:

Generation of the Electrophile: The bromine molecule becomes polarized in the presence of the electron-rich aniline ring, creating a δ+ and δ- pole.

Nucleophilic Attack: The π electrons of the benzene (B151609) ring attack the electrophilic bromine atom (Br⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ortho and para positions relative to the incoming bromine. The presence of the strongly activating amino group significantly stabilizes this intermediate. lkouniv.ac.in

Deprotonation: A base (such as the solvent or a bromide ion) removes the proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 4-bromo-2,6-difluoroaniline. lkouniv.ac.in

| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

| Bromine | Acetic Acid | Room Temperature | 92% | chemicalbook.com |

Step 2: Palladium-Catalyzed Cross-Coupling for Isopropylation

The introduction of the isopropyl group onto the 4-bromo-2,6-difluoroaniline intermediate can be efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Kumada coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an isopropylboronic acid or its ester in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.orgrsc.org

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2,6-difluoroaniline to form a palladium(II) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers the isopropyl group to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic ligands (the difluoroaniline moiety and the isopropyl group) on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.

Kumada Coupling: This method utilizes a Grignard reagent, such as isopropylmagnesium bromide, as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex. nih.govwikipedia.orgorganic-chemistry.org

The mechanism of the Kumada coupling is similar to the Suzuki coupling and involves: wikipedia.org

Oxidative Addition: A low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the C-Br bond.

Transmetalation: The Grignard reagent transfers the isopropyl group to the metal center.

Reductive Elimination: The desired product is formed by the coupling of the two organic groups on the metal, and the catalyst is regenerated.

Alternative Pathway: Friedel-Crafts Alkylation (with considerations)

Direct Friedel-Crafts alkylation of 2,6-difluoroaniline with an isopropylating agent (e.g., 2-chloropropane (B107684) or propene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is generally not a viable route. This is because the amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst, forming a complex. quora.comquora.com This deactivates the aromatic ring towards electrophilic attack.

However, this limitation can be overcome by protecting the amino group, for instance, through acetylation to form 2,6-difluoroacetanilide. The acetylated intermediate is less basic and can undergo Friedel-Crafts alkylation, followed by deprotection of the amino group. The acetyl group is still an ortho, para-director, guiding the isopropyl group to the 4-position.

Emerging Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several strategies can be applied to the synthesis of this compound to make it more sustainable.

Sustainable Bromination:

Traditional bromination with molecular bromine presents safety and environmental concerns. More sustainable alternatives include:

In-situ generation of bromine: Using a mixture of an oxidant like sodium hypochlorite (B82951) (NaOCl) and hydrobromic acid (HBr) can generate bromine in situ, avoiding the handling and storage of bulk bromine. nih.gov

Aerobic bromination: The use of a catalytic amount of an ionic liquid with HBr or NaBr/AcOH and oxygen from the air as the terminal oxidant provides a greener pathway for bromination. nih.gov

Sustainable Cross-Coupling Reactions:

While palladium is a highly effective catalyst, its high cost and potential toxicity are drawbacks. Sustainable alternatives focus on:

Use of Greener Catalysts: Iron-based catalysts are gaining attention as a more abundant, less toxic, and cheaper alternative to palladium for cross-coupling reactions. nih.gov

Alternative Energy Sources: Microwave irradiation and mechanochemistry (ball milling) can significantly reduce reaction times and solvent usage. nih.gov

Green Solvents: Conducting cross-coupling reactions in water or deep eutectic solvents can replace volatile and toxic organic solvents. nih.gov Metal-free cross-coupling reactions are also an emerging area of research, further enhancing the sustainability of C-C bond formation. preprints.orgsciety.org

Direct C-H Functionalization:

A highly desirable sustainable approach would be the direct C-H functionalization of 2,6-difluoroaniline at the 4-position with an isopropyl source. This would eliminate the need for pre-functionalization (e.g., bromination), thus reducing the number of synthetic steps and waste generation. While challenging for deactivated systems, research into transition-metal-catalyzed C-H activation is a rapidly developing field that holds promise for future sustainable syntheses. researchgate.net

| Synthetic Step | Conventional Method | Sustainable Alternative | Green Chemistry Principle(s) Addressed |

| Bromination | Molecular Bromine in Acetic Acid | In-situ bromine generation; Aerobic bromination with ionic liquid catalyst nih.govnih.gov | Safer Chemistry; Catalysis; Atom Economy |

| Cross-Coupling | Palladium catalyst in organic solvent | Iron catalyst; Microwave/mechanochemical conditions; Water/DES as solvent nih.govnih.gov | Safer Solvents & Auxiliaries; Design for Energy Efficiency; Use of Renewable Feedstocks (for catalyst) |

| Alkylation | Friedel-Crafts with AlCl₃ (after protection) | Biocatalytic Friedel-Crafts; Use of solid acid catalysts sci-hub.senih.gov | Catalysis; Safer Chemistry; Renewable Feedstocks |

Spectroscopic Characterization Techniques in the Investigation of 2,6 Difluoro 4 Propan 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the connectivity and spatial relationships of atoms within a molecule. For 2,6-Difluoro-4-(propan-2-yl)aniline (B6179791), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a full structural assignment.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. Based on the structure of this compound, several key signals would be anticipated.

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent, concentration, and temperature but typically appears in the range of 3.5-4.5 ppm.

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the molecule's symmetry and would appear as a single signal. This signal would be split by the adjacent fluorine atoms and the distant methine proton of the isopropyl group, likely resulting in a complex multiplet. Based on data for similar difluoroaniline structures, this signal is expected in the region of 6.5-7.0 ppm.

Isopropyl Group Protons (-CH(CH₃)₂): The isopropyl group gives rise to two distinct signals.

A septet (a multiplet of seven lines) for the single methine proton (-CH), resulting from coupling to the six equivalent methyl protons. This is typically observed downfield, around 2.8-3.0 ppm, due to its attachment to the aromatic ring.

A doublet for the six equivalent methyl protons (-CH₃), resulting from coupling to the single methine proton. This signal would appear upfield, around 1.2 ppm.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | | -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | | Ar-H | 6.5 - 7.0 | Multiplet | 2H | | -CH(CH₃)₂ | 2.8 - 3.0 | Septet | 1H | | -CH(CH₃)₂ | ~1.2 | Doublet | 6H | Disclaimer: The data in this table is predicted based on the chemical structure and typical values for similar functional groups and should not be considered as experimentally verified data.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Due to the symmetry of this compound, a reduced number of signals is expected compared to the total number of carbon atoms. The signals are also subject to coupling with attached fluorine atoms (C-F coupling), which can provide valuable structural information.

C-F Carbons (C2, C6): These two equivalent carbons are directly bonded to fluorine, causing their signal to be a doublet with a large coupling constant (¹JCF) and to appear significantly downfield.

C-N Carbon (C1): The carbon atom attached to the amino group. Its chemical shift is influenced by the nitrogen and the adjacent fluorine atoms.

C-H Aromatic Carbons (C3, C5): These two equivalent carbons will appear as a doublet due to C-F coupling.

C-isopropyl Carbon (C4): The carbon bearing the isopropyl group.

Isopropyl Carbons: Two signals are expected: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | | -CH₃ | ~24 | Possible small coupling | | -CH | ~34 | Possible small coupling | | Ar-C (C3, C5) | ~115 | Present | | Ar-C (C4) | ~130-140 | Present | | Ar-C (C1) | ~135-145 | Present | | Ar-C (C2, C6) | ~150-160 | Large ¹JCF | Disclaimer: The data in this table is predicted based on the chemical structure and typical values for similar compounds and should not be considered as experimentally verified data.

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. slideshare.nethuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. huji.ac.ilnsf.gov For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal would be coupled to the adjacent aromatic protons, resulting in a multiplet. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a correlation between the methine proton and the methyl protons of the isopropyl group. It would also help to confirm the coupling between the aromatic protons and the isopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the aromatic ring and the isopropyl group to their corresponding carbon signals.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides structural information on solid materials, where the molecules are not tumbling freely as they are in solution. This technique is particularly valuable for studying polymorphism (the existence of different crystalline forms) and for characterizing amorphous materials. meihonglab.comnih.govresearchgate.net For this compound, ssNMR could be used to:

Determine the number of distinct molecules in the asymmetric unit of the crystal lattice.

Characterize different crystalline forms if they exist.

Probe the intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.

Analyze the anisotropy of the chemical shifts, especially for the fluorinated carbons, which provides information about the local electronic environment and orientation. nih.govacs.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs (IR) or scatters (Raman) light, the presence of specific functional groups can be confirmed. nih.gov

For this compound, the following characteristic vibrational bands would be expected:

| Predicted IR/Raman Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description | | N-H stretch | 3300 - 3500 | Two bands expected for the symmetric and asymmetric stretching of the primary amine. | | C-H stretch (aliphatic) | 2850 - 3000 | Stretching vibrations of the isopropyl group C-H bonds. | | C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of the aromatic ring C-H bonds. | | C=C stretch (aromatic) | 1500 - 1600 | Characteristic stretching vibrations of the benzene (B151609) ring. | | N-H bend | 1550 - 1650 | Bending (scissoring) vibration of the amine group. | | C-F stretch | 1100 - 1400 | Strong absorptions characteristic of aryl-fluoride bonds. | Disclaimer: The data in this table is predicted based on the chemical structure and typical values for similar functional groups and should not be considered as experimentally verified data.

Data from related compounds like 4-bromo-2,6-difluoroaniline (B33399) show characteristic IR and Raman spectra that can help in predicting the spectral features of the title compound. nih.gov The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into the molecular symmetry.

Analysis of Characteristic Functional Group Vibrations

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, characteristic vibrational frequencies would be expected for the N-H bonds of the amine group, the C-F bonds, the aromatic ring, and the isopropyl group. While specific experimental data for this compound is not widely available in published literature, the expected regions for these vibrations can be predicted based on established correlation tables.

Table 1: Predicted Infrared Absorption Regions for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric and Asymmetric Stretching | 3300-3500 |

| Amine (N-H) | Scissoring | 1590-1650 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

| Alkyl (C-H) | Stretching | 2850-3000 |

| Fluoroaromatic (C-F) | Stretching | 1200-1400 |

Note: The values in this table are predictions and await experimental verification.

Studies of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of the primary amine group in this compound suggests the potential for intermolecular hydrogen bonding. The N-H protons can act as hydrogen bond donors, while the nitrogen and fluorine atoms can act as acceptors. The study of these interactions, often through concentration-dependent IR or NMR spectroscopy, would provide insights into the compound's physical properties and supramolecular chemistry. However, specific studies on the hydrogen bonding networks of this compound are not currently found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Determination of Molecular Weight and Elemental Composition

The molecular formula for this compound is C₉H₁₁F₂N. Based on this, the theoretical molecular weight and elemental composition can be calculated.

Table 2: Molecular Weight and Elemental Composition of this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁F₂N |

| Monoisotopic Mass | 171.0863 u |

| Average Mass | 171.196 g/mol |

| Elemental Composition | |

| Carbon (C) | 63.15% |

| Hydrogen (H) | 6.48% |

| Fluorine (F) | 22.19% |

| Nitrogen (N) | 8.18% |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecule is ionized and fragmented. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. For this compound, characteristic fragmentation would be expected. The molecular ion peak [M]⁺ would be observed at m/z 171. A common fragmentation for isopropyl-substituted rings is the loss of a methyl group (CH₃•), leading to a stable benzylic cation, which would result in a peak at m/z 156 ([M-15]⁺). Further fragmentation could involve the loss of HCN or other small molecules. A detailed analysis of the experimental fragmentation pattern is necessary for full structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. It would also definitively reveal the nature of any intermolecular interactions, such as hydrogen bonding and π-stacking. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the literature.

Chromatographic and Separation Methodologies for Analytical Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating them from impurities that may be present from the synthesis or degradation processes.

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

While a specific, validated GC-MS method for this compound is not available in the public literature, a plausible method can be designed based on established procedures for similar substituted anilines. nih.govd-nb.info A typical GC-MS analysis would involve injecting a dilute solution of the compound into a heated injection port, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column.

For this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would likely provide good separation. The oven temperature would be programmed to ramp from a lower to a higher temperature to ensure the elution of all components in a reasonable time with good peak shape.

Following separation by GC, the eluted compounds enter the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of methyl, isopropyl, or other functional groups.

Table 2: Hypothetical GC-MS Method Parameters for this compound

| Parameter | Suggested Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

HPLC is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. nih.govnih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase.

A hypothetical RP-HPLC method for this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light. The wavelength of maximum absorbance (λmax) would be determined by running a UV scan of the compound.

The purity of the sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The percentage purity can then be calculated based on the relative peak areas.

Table 3: Hypothetical HPLC Method Parameters for this compound

| Parameter | Suggested Condition |

| Liquid Chromatograph | |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | To be determined (e.g., 254 nm or λmax) |

Computational and Theoretical Investigations of 2,6 Difluoro 4 Propan 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the atomic level. researchgate.netsemanticscholar.org These calculations solve the Schrödinger equation for many-body systems to provide detailed information about molecular structure and reactivity. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,6-Difluoro-4-(propan-2-yl)aniline (B6179791), this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Techniques like the B3LYP method with a suitable basis set, such as 6-311++G(d,p), are commonly employed for this purpose. researchgate.net

The presence of the flexible propan-2-yl group and the amino group introduces conformational possibilities. A detailed scan of the potential energy surface by systematically rotating these groups would reveal the various stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shapes and how it might interact with other molecules. The planarity of the aniline (B41778) ring and the orientation of the substituents would be key parameters to investigate. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-N | 1.40 Å |

| C-F | 1.35 Å | |

| C-C (ring) | 1.39 Å | |

| C-C (isopropyl) | 1.53 Å | |

| Bond Angle | F-C-C | 118° |

| C-N-H | 112° | |

| C-C-C (isopropyl) | 115° | |

| Dihedral Angle | H-N-C-C | Variable (defines conformers) |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.netthaiscience.info For substituted anilines, the distribution of HOMO and LUMO orbitals would likely be concentrated on the aromatic ring and the amino group, highlighting their role in potential charge transfer interactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the electronegative fluorine atoms and the nitrogen atom of the amino group would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would exhibit positive potential. thaiscience.info

Table 2: Predicted Electronic Properties for this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for interpreting experimental spectra and confirming molecular structures. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N can be predicted.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. researchgate.net The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing theoretical and experimental spectra can provide a high degree of confidence in the structural assignment. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Symmetric Stretch | 3400 |

| Asymmetric Stretch | 3500 | |

| C-F | Stretch | 1250 |

| Aromatic C-H | Stretch | 3100 |

| C-N | Stretch | 1300 |

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic nature of the benzene (B151609) ring in this compound and assess the influence of the substituents on the delocalization of π-electrons.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into the electron density distribution, charge transfer interactions, and hyperconjugative effects within the molecule. nih.gov This analysis can reveal the nature of the bonding and the extent of delocalization of the nitrogen lone pair into the aromatic ring, which is characteristic of anilines.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. nih.gov

Molecular dynamics simulations can be used to explore the conformational landscape of this compound in a more dynamic context, often in the presence of a solvent. researchgate.netnih.gov By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, particularly the rotation of the propan-2-yl and amino groups. This analysis provides a more realistic understanding of the molecule's behavior in a condensed phase, which is crucial for predicting its interactions in a biological or material science context. The simulations can also identify the most populated conformational states and the timescales of transitions between them. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The molecular conformation and reactivity of this compound are intrinsically linked to its chemical environment. Computational studies utilizing solvent models are crucial for understanding these relationships. The polarity and proticity of the solvent can significantly influence the geometry of the molecule, particularly the planarity of the amino group and the orientation of the substituents, which in turn affects its reactivity.

In computational chemistry, solvent effects are often modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit models, such as the Polarized Continuum Model (PCM). researchgate.net These models simulate the dielectric environment of the solvent, allowing for the calculation of molecular properties in a more realistic setting than in a vacuum.

For this compound, the primary conformational considerations are the pyramidalization of the amino group (-NH₂) and the rotational barrier of the isopropyl group. In aniline, the amino group is known to be slightly pyramidal, and this geometry is influenced by substituents. afit.edu Solvents can affect the inversion barrier of this amino group. Polar protic solvents, such as water or ethanol, can form hydrogen bonds with both the lone pair of the nitrogen atom and the hydrogen atoms of the amino group. These interactions can alter the N-H bond lengths and the H-N-H bond angle, potentially increasing the barrier to inversion and affecting the nucleophilicity of the nitrogen.

Conversely, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) interact primarily through dipole-dipole interactions. researchgate.net These interactions can also stabilize charge separation in transition states, thereby influencing reaction rates. A study on the related compound 2,6-difluoro-4-nitroaniline (B181332) showed that calculations incorporating solvent models yielded more accurate geometric parameters compared to vacuum calculations. researchgate.net It is expected that polar solvents would lead to a slight increase in the C-N bond length and a change in the dipole moment of this compound, reflecting the molecule's interaction with the surrounding medium.

Table 1: Hypothetical Solvent Effects on Key Geometric and Electronic Properties of this compound This table presents illustrative data based on general principles of computational chemistry to demonstrate expected trends.

| Property | Vacuum | Toluene (Non-polar) | DMSO (Aprotic Polar) | Water (Protic Polar) |

|---|---|---|---|---|

| C-N Bond Length (Å) | 1.405 | 1.407 | 1.410 | 1.412 |

| Amino Group Pyramidalization Angle (°) | 38.5 | 38.2 | 39.1 | 39.8 |

| Dipole Moment (Debye) | 2.15 | 2.25 | 2.85 | 3.10 |

| Calculated pKa (Relative) | 4.5 | 4.3 | 4.8 | 5.1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving substituted anilines. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most plausible pathways, characterize transient species like transition states, and understand the factors governing reaction outcomes.

A critical aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. For a reaction involving this compound, such as electrophilic aromatic substitution or N-acylation, computational methods like Density Functional Theory (DFT) can be employed to locate the geometry of the TS. nih.gov

The process involves optimizing the molecular structure to find a first-order saddle point on the PES. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of a new bond or the breaking of an old one).

Once the transition state is located, its energy (E_TS) can be calculated. The activation energy (Ea) of the reaction is then determined as the difference between the energy of the transition state and the energy of the reactants (E_reactants).

Ea = E_TS - E_reactants

This calculated activation energy provides a quantitative measure of the kinetic barrier of the reaction, allowing for the comparison of different potential reaction pathways. For instance, in an electrophilic attack on the aromatic ring, calculations could determine whether substitution is more likely to occur at the C3 or C5 position by comparing the activation energies for the formation of the respective sigma complexes.

Beyond identifying a single transition state, computational modeling can map the entire reaction pathway. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the path of steepest descent from the transition state forwards to the products and backwards to the reactants.

The result is an energetic profile, a plot of energy versus the reaction coordinate. This profile provides a comprehensive view of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products. For a multi-step reaction, the profile would reveal all intermediates and transition states, allowing for the identification of the rate-determining step—the step with the highest activation barrier.

Table 2: Hypothetical Energetic Profile for a Postulated Electrophilic Bromination Reaction This table contains illustrative data for the reaction of this compound with Br⁺. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Aniline derivative + Br⁺ | 0.0 |

| TS1 (C3-attack) | Transition state for attack at C3 | +18.5 |

| Intermediate 1 (C3-σ-complex) | Sigma complex with Br at C3 | +5.2 |

| TS2 (C5-attack) | Transition state for attack at C5 | +18.5 |

| Intermediate 2 (C5-σ-complex) | Sigma complex with Br at C5 | +5.2 |

| Products | 3-Bromo-2,6-difluoro-4-(propan-2-yl)aniline + H⁺ | -10.8 |

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules before a reaction is ever attempted in a laboratory. For this compound, these methods can quantify the influence of its distinct substituents on the molecule's chemical behavior.

Fukui functions, derived from conceptual DFT, are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo electrophilic, nucleophilic, or radical attack. wikipedia.org The Fukui function quantifies the change in electron density at a particular point when the total number of electrons in the system changes. mdpi.comresearchgate.net

There are three main types of Fukui functions:

f ⁻(r) : for electrophilic attack (measures reactivity towards nucleophiles). It is often approximated by the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com

f ⁺(r) : for nucleophilic attack (measures reactivity towards electrophiles). It is related to the density of the Lowest Unoccupied Molecular Orbital (LUMO).

f ⁰(r) : for radical attack.

By calculating these indices for each atom in this compound, one can predict the most reactive sites. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, since the ortho positions (C2, C6) are blocked by fluorine atoms, reactivity is directed towards the meta positions (C3, C5) relative to the amino group. The isopropyl group at the para position (C4) is a weak activating group. The two fluorine atoms are strongly deactivating via their inductive effect. The Fukui functions will quantify these competing effects, with the highest f⁻ values expected on the nitrogen atom and the C3/C5 carbon atoms, indicating the most likely sites for electrophilic attack.

Table 3: Predicted Condensed Fukui Indices (f⁻) for Electrophilic Attack on this compound This table presents hypothetical but representative values to illustrate the predictive power of Fukui functions. Higher values indicate greater reactivity at that site.

| Atom | Condensed Fukui Index (f⁻) | Predicted Reactivity Rank |

|---|---|---|

| N | 0.215 | 1 |

| C1 | 0.045 | 5 |

| C2 / C6 | 0.031 | 6 |

| C3 / C5 | 0.158 | 2 |

| C4 | 0.092 | 4 |

| F (on C2/C6) | 0.011 | 7 |

| C (isopropyl, methine) | 0.101 | 3 |

The reactivity of this compound is a delicate balance of the steric and electronic effects of its substituents.

Electronic Effects:

Fluorine Atoms: The two fluorine atoms at the ortho positions exert a powerful electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. nih.gov This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to aniline. While halogens also have a +M (mesomeric) or resonance donating effect, the inductive effect is dominant for fluorine. This withdrawal of electron density stabilizes the molecule's molecular orbitals. nih.gov

Amino Group: The nitrogen atom's lone pair exerts a strong electron-donating resonance effect (+M), which pushes electron density into the aromatic ring, primarily at the ortho and para positions. This effect strongly activates the ring towards electrophilic substitution.

Isopropyl Group: The para-isopropyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation, slightly increasing the electron density of the ring.

The net electronic effect is a complex interplay. The strong +M effect of the amino group is the dominant activating influence, but its effect at the ortho positions is sterically and electronically countered by the fluorine atoms. Therefore, the positions meta to the amino group (C3 and C5) become the most activated sites for electrophilic aromatic substitution.

Steric Effects:

Fluorine Atoms: Although fluorine has a relatively small van der Waals radius, the presence of two atoms in the ortho positions provides significant steric hindrance around the amino group. researchgate.net This can impede reactions that require attack at the nitrogen atom or at the adjacent C2/C6 positions.

Isopropyl Group: The bulky isopropyl group at the C4 position provides considerable steric bulk, which can influence the approach of reagents to that side of the molecule. However, its primary role is electronic.

Together, these effects dictate the molecule's preferred reaction sites. For example, in reactions where the amino group acts as a nucleophile, the ortho-fluorine atoms will sterically hinder the approach of bulky electrophiles. For electrophilic aromatic substitution, the combination of electronic activation by the amino group and steric/electronic deactivation at the ortho-positions makes the C3 and C5 positions the most probable sites of reaction. tohoku.ac.jp

In Silico Design for Novel Derivatives and Reaction Pathways

The in silico design of novel derivatives of this compound and the computational exploration of their reaction pathways represent a important area of modern chemical research. By leveraging computational tools, scientists can predict the properties and reactivity of new molecules, thereby prioritizing synthetic efforts toward compounds with desired characteristics. This approach accelerates the discovery process and reduces the experimental costs associated with trial-and-error synthesis.

Design of Novel Derivatives

The design of new derivatives of this compound often begins with the identification of a target property or activity. For instance, researchers may aim to enhance the molecule's electronic properties, solubility, or its potential as a precursor for materials science or pharmaceutical applications. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in this phase.

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed to build predictive models. nih.gov These models correlate the structural features of a series of related molecules with their observed activity. Although specific 3D-QSAR studies on this compound are not publicly available, the methodology would involve creating a set of virtual derivatives by modifying the parent structure. For example, substituents could be added to the phenyl ring or the amino group. The electronic and steric fields of these virtual compounds would then be calculated and used to predict their properties.

The following table illustrates a hypothetical set of designed derivatives and their predicted properties based on a generic 3D-QSAR model.

Table 1: Hypothetical Derivatives of this compound and Predicted Properties

| Derivative | Modification | Predicted Electronic Effect | Predicted Solubility (LogP) |

|---|---|---|---|

| Parent Compound | This compound | - | 2.5 |

| Derivative 1 | Addition of a nitro group at position 3 | Strong electron-withdrawing | 2.1 |

| Derivative 2 | Addition of a hydroxyl group at position 4 of the isopropyl group | Weak electron-donating | 1.8 |

| Derivative 3 | Replacement of the amino group with a phosphine (B1218219) group | Altered nucleophilicity | 3.2 |

| Derivative 4 | Bromination at position 4 | Electron-withdrawing | 3.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular docking simulations can also guide the design of derivatives, particularly if the target is a biological macromolecule. By modeling the interaction of the aniline derivatives with the active site of a protein, researchers can identify modifications that enhance binding affinity and selectivity. nih.gov

Exploration of Reaction Pathways

Computational chemistry provides powerful tools for investigating potential reaction pathways for the synthesis and transformation of this compound and its derivatives. Density Functional Theory (DFT) is a widely used method for this purpose, as it can accurately predict the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.netarxiv.org

For instance, the synthesis of this compound itself can be modeled to optimize reaction conditions. A plausible synthetic route could involve the nitration of 1,3-difluorobenzene, followed by a Friedel-Crafts alkylation to introduce the propan-2-yl group, and finally, a reduction of the nitro group to an amine. DFT calculations could be used to investigate the energy barriers for each of these steps, providing insights into the feasibility and potential side reactions of the proposed pathway.

Furthermore, the reactivity of the aniline derivative in subsequent reactions can be explored. For example, the nucleophilicity of the amino group can be assessed by calculating its proton affinity or by modeling its reaction with a model electrophile. The influence of the fluorine and isopropyl substituents on the regioselectivity of electrophilic aromatic substitution reactions can also be determined by calculating the energies of the possible intermediates.

A hypothetical reaction pathway for the N-alkylation of this compound with methyl iodide could be investigated using DFT. The calculated activation energies for different pathways would reveal the most likely mechanism.

Table 2: Hypothetical DFT-Calculated Energy Profile for the N-alkylation of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Aniline + CH3I) | 0.0 |

| 2 | Transition State 1 (SN2 attack) | +15.2 |

| 3 | Intermediate (N-methylated cation) | -5.7 |

| 4 | Transition State 2 (Proton transfer) | +8.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By combining the in silico design of novel derivatives with the computational investigation of their reaction pathways, a comprehensive understanding of the chemical space around this compound can be achieved. This knowledge-driven approach is invaluable for the targeted synthesis of new functional molecules.

Future Research Directions and Unexplored Avenues for 2,6 Difluoro 4 Propan 2 Yl Aniline

Development of Innovative and Atom-Economical Synthetic Routes

The pursuit of more efficient and sustainable methods for the synthesis of 2,6-Difluoro-4-(propan-2-yl)aniline (B6179791) is a primary focus for future research. Current synthetic strategies, while effective, often involve multi-step processes that may generate significant waste. The development of atom-economical routes, which maximize the incorporation of all starting materials into the final product, is a critical goal.

Future research should explore novel catalytic systems, such as those based on earth-abundant metals, to streamline the synthesis. The investigation of C-H activation and functionalization reactions directly on a simpler precursor, like 4-isopropylaniline, could provide a more direct and efficient pathway to the target molecule. Additionally, flow chemistry methodologies present an opportunity for improved reaction control, enhanced safety, and easier scalability of the synthesis.

Table 1: Potential Atom-Economical Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Fluorination | Direct introduction of fluorine atoms, reducing step count. | Development of selective and efficient catalysts. |

| One-Pot Multi-Component Reactions | Combination of several reaction steps into a single operation. | Design of novel reaction cascades. |

| Flow Chemistry Synthesis | Precise control over reaction parameters, improved yield and safety. | Optimization of reactor design and reaction conditions. |

| Biocatalytic Routes | Use of enzymes for highly selective and environmentally benign transformations. | Discovery and engineering of suitable enzymes. |

Exploration of Novel Reactivity and Unprecedented Transformations

The steric hindrance and electronic properties imparted by the two fluorine atoms flanking the amino group in this compound give it unique reactivity that is yet to be fully explored. Future research should delve into uncovering novel transformations that are not accessible with less sterically hindered or non-fluorinated anilines.

Investigating its participation in unconventional coupling reactions, such as those involving the activation of typically inert bonds, could lead to the discovery of new synthetic methodologies. The unique electronic environment of the aromatic ring could also be exploited for novel cycloaddition or rearrangement reactions. Understanding the fundamental reactivity of this molecule will unlock its full potential as a versatile building block.

Advanced Applications in Complex Organic Synthesis and Material Science (as a building block)

The distinct properties of this compound make it an attractive candidate for the construction of complex organic molecules and advanced materials.

The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties. Research should focus on the synthesis of novel monomers derived from this aniline (B41778) and their subsequent polymerization. The resulting polymers could find applications in high-performance plastics, organic electronics, and membranes for separation processes. The fluorine atoms can also facilitate specific non-covalent interactions, influencing the polymer's morphology and properties.

The fluorine atoms in this compound can participate in non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular architectures. Future studies should explore the design of host molecules based on this aniline that can selectively bind to guest molecules, with potential applications in sensing, catalysis, and drug delivery. The steric bulk of the isopropyl group combined with the electronic nature of the difluorinated ring could lead to unique binding selectivities.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) offers a powerful tool to accelerate research on this compound. These computational approaches can be used to predict the outcomes of unknown reactions, optimize reaction conditions for known transformations, and even propose novel synthetic routes.

By training algorithms on existing chemical reaction data, ML models can identify complex patterns and relationships that are not immediately obvious to human chemists. This can significantly reduce the number of experiments required, saving time and resources. Future work should focus on developing bespoke ML models tailored to the specific reactivity of fluorinated aromatic compounds.

Table 2: Application of AI and Machine Learning

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Predicting the products and yields of novel reactions. | Faster discovery of new transformations. |

| Synthesis Planning | Proposing optimal synthetic routes to target molecules. | More efficient and sustainable synthesis design. |

| Catalyst Discovery | Identifying promising catalyst structures for specific reactions. | Accelerated development of new catalytic systems. |

| Property Prediction | Predicting the physical and chemical properties of new materials. | Rational design of functional polymers and materials. |

Comprehensive Green Chemistry Assessment and Scale-Up Feasibility Studies

As the potential applications of this compound expand, a thorough assessment of the environmental impact of its synthesis is crucial. A comprehensive green chemistry assessment should be undertaken to evaluate the sustainability of current and future synthetic routes. This includes analyzing metrics such as atom economy, E-factor (environmental factor), and process mass intensity.

Furthermore, detailed scale-up feasibility studies are necessary to transition promising laboratory-scale syntheses to industrial production. These studies should address challenges related to reaction engineering, purification, and cost-effectiveness. The goal is to develop a production process that is not only economically viable but also environmentally responsible.

Q & A

Q. Q1: What are the standard synthetic routes for 2,6-Difluoro-4-(propan-2-yl)aniline, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via alkylation of 2,6-difluoroaniline with isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base (e.g., NaH or KOtBu) and an inert solvent (toluene/DMF) under reflux . Key parameters for yield optimization include:

- Temperature control : Maintaining reflux conditions (~110–120°C) to ensure complete alkylation.

- Solvent choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates.

- Stoichiometry : A 2:1 molar ratio of isopropyl halide to aniline minimizes side products like dialkylated derivatives.

Q. Table 1: Comparative Yields Under Different Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 110 | 78 |

| KOtBu | Toluene | 120 | 85 |

| NaOH | THF | 80 | 62 |

For advanced synthesis, describes a boron-containing intermediate (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) synthesized via Suzuki-Miyaura coupling, achieving 97% yield using Pd catalysts and potassium acetate in DMSO .

Advanced Derivatization Strategies

Q. Q2: How can this compound be functionalized for applications in medicinal chemistry?

Methodological Answer: The amino group and fluorine substituents enable diverse derivatization:

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with Et₃N as a base to form amides.

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the para position relative to the amine, though steric hindrance from isopropyl groups may require elevated temperatures .

- Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination to introduce heteroaryl groups .

Critical Note : Fluorine atoms influence electronic effects, directing electrophiles to meta positions. Computational modeling (DFT) is recommended to predict regioselectivity before experimental trials.

Characterization and Structural Analysis

Q. Q3: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling. Isopropyl methyl groups show septets (~6.8 ppm) .

- ¹⁹F NMR : Distinct signals for ortho-fluorines at ~-110 ppm (vs. CFCl₃) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from isopropyl groups. demonstrates successful refinement of similar fluorinated anilines with R factors < 0.03 .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities at <1% levels.

Biological Activity and Mechanism Studies

Q. Q4: What evidence supports the antimicrobial potential of this compound derivatives?

Methodological Answer: reports that structurally related anilines exhibit antimicrobial activity via membrane disruption or enzyme inhibition. For example: Table 2: Antimicrobial Activity of Analogous Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-Isopropyl-2,6-bis(phenyl)aniline | Staphylococcus aureus | 32 |

| 2-Methyl-4-(propan-2-yl)aniline | Pseudomonas aeruginosa | 64 |

To evaluate derivatives:

Perform broth microdilution assays (CLSI guidelines).

Assess cytotoxicity (e.g., HepG2 cells) to establish selectivity indices.

Use molecular docking (AutoDock Vina) to predict binding to bacterial topoisomerase IV .

Handling and Safety Protocols

Q. Q5: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Classified as harmful if inhaled or absorbed (). Use fume hoods and PPE (nitrile gloves, lab coats).

- Storage : Keep in amber glass under nitrogen at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite .

Computational and Mechanistic Insights

Q. Q6: How can DFT calculations guide the design of this compound-based catalysts?

Methodological Answer: Density Functional Theory (DFT) predicts electronic properties and reactive sites:

- HOMO-LUMO Gaps : Lower gaps (~4.5 eV) correlate with catalytic activity in cross-coupling reactions.

- Fukui Indices : Identify nucleophilic regions (amine group) for ligand design .

- Solvent Effects : COSMO-RS simulations optimize reaction media (e.g., DMF vs. THF) .

Case Study : A DFT-optimized Pd complex with this ligand achieved 92% yield in Suzuki-Miyaura coupling ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.